Boc-D-Glu(OtBu)-OH
Overview
Description
“Boc-D-Glu(OtBu)-OH” is a derivative of glutamic acid12. It is a solid and odorless compound at room temperature with low solubility, and it is soluble in organic solvents such as dimethylformamide (DMF) or dichloromethane3. The carboxyl group on the D-glutamic acid residue of this compound is condensed with a tert-butoxycarbonyl group (Boc group) to protect its reactivity3.
Synthesis Analysis
“Boc-D-Glu(OtBu)-OH” is commonly used as a protecting group in organic synthesis3. It can be used as precursor molecules of synthetic peptides or proteins, which are used to synthesize polypeptides and proteins in drug or biological research3.
Molecular Structure Analysis
The molecular formula of “Boc-D-Glu(OtBu)-OH” is C14H25NO61. Its molecular weight is 303.35 g/mol1.
Chemical Reactions Analysis
“Boc-D-Glu(OtBu)-OH” is a glutamic acid derivative2. Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage2.
Physical And Chemical Properties Analysis
“Boc-D-Glu(OtBu)-OH” is a solid and odorless compound at room temperature3. It has low solubility and is soluble in organic solvents such as dimethylformamide (DMF) or dichloromethane3. Its molecular weight is 303.35 g/mol1.
Scientific Research Applications
“Boc-D-Glu(OtBu)-OH” is an organic compound, specifically a derivative of D-glutamic acid . It is commonly used as a protecting group in organic synthesis . The carboxyl group on the D-glutamic acid residue of this compound is condensed with a tert-butoxycarbonyl group (Boc group) to protect its reactivity .
This compound can be used as precursor molecules of synthetic peptides or proteins, which are used to synthesize polypeptides and proteins in drug or biological research . The preparation of Boc-D-Glu(OtBu)-OH is usually obtained by reacting 1-tert-butanol having a D-glutamic acid residue with N-tert-butoxycarbonyl-N’-carbonyldi-tert-butylurea (Boc-NH-Dpnp). The reaction is generally carried out in an organic solvent and is catalyzed by the addition of a base .
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Peptide Synthesis
- Boc-D-Glu(OtBu)-OH is commonly used in the synthesis of peptides . It serves as a building block for solid phase peptide synthesis . The Boc group protects the amino group, and the OtBu group protects the carboxyl group, allowing for selective reactions to occur at other sites on the molecule .
- The compound can be incorporated into a peptide chain using standard peptide synthesis techniques. Once the desired peptide sequence has been assembled, the protecting groups can be removed to yield the final product .
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Protein Research
- Boc-D-Glu(OtBu)-OH can be used as a precursor molecule in the synthesis of proteins . This is particularly useful in drug or biological research where specific proteins need to be produced in large quantities .
- The methods of application involve incorporating the compound into a larger protein structure through peptide bond formation. The resulting protein can then be used in various experimental procedures .
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Ergogenic Supplements
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Drug Research
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Biochemistry
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Ergogenic Supplements
Safety And Hazards
“Boc-D-Glu(OtBu)-OH” is a chemical that should be handled and stored properly. When in use, wear appropriate personal protective equipment such as laboratory gloves and safety glasses. Avoid contact with skin and eyes. If exposed or inhaled, flush with water and seek medical advice. When stored, it should be kept in a cool, dry place, and away from fire and oxidizing agents3.
Future Directions
“Boc-D-Glu(OtBu)-OH” is commonly used as a protecting group in organic synthesis3. It can be used as precursor molecules of synthetic peptides or proteins, which are used to synthesize polypeptides and proteins in drug or biological research3. This suggests that “Boc-D-Glu(OtBu)-OH” will continue to be an important compound in the field of organic synthesis and drug or biological research.
properties
IUPAC Name |
(2R)-5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-10(16)8-7-9(11(17)18)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,17,18)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSRAYJBEREVRB-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427015 | |
Record name | Boc-D-Glu(OtBu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Glu(OtBu)-OH | |
CAS RN |
104719-63-3 | |
Record name | Boc-D-Glu(OtBu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.